molecular formula C19H21N5O3 B12218865 methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B12218865
M. Wt: 367.4 g/mol
InChI Key: NYICDXDJUDFOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Breakdown of the Compound’s Hierarchical Naming Conventions

The IUPAC name of this compound reflects a highly substituted pyrazole derivative. A systematic decomposition reveals the following structural features:

Parent structure : The core is a 4,5-dihydro-1H-pyrazole ring (positions 1–5), a partially saturated five-membered heterocycle containing two adjacent nitrogen atoms. The "4,5-dihydro" designation indicates single bonds between carbons 4 and 5, reducing aromaticity compared to fully unsaturated pyrazoles.

Substituents :

  • Position 1 : A phenyl group (-C₆H₅) attached to nitrogen.
  • Position 3 : A methyl acetate group (-OCOCH₃) via an acetyl linkage.
  • Position 4 : An ethylidene group (=CH-) substituted with:
    • A secondary amine (-NH-) connected to a 2-(1H-imidazol-4-yl)ethyl chain.
    • The (4Z) configuration specifies the stereochemistry of the ethylidene double bond.
  • Position 5 : A ketone (=O).

Hierarchical Nomenclature Table :

IUPAC Component Structural Correspondence
Methyl acetate -OCOCH₃ at position 3
1-Phenyl -C₆H₅ at position 1
4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene) =CH-NH-CH₂CH₂(imidazol-4-yl) at position 4
5-Oxo =O at position 5
4,5-dihydro-1H-pyrazole Partially saturated pyrazole core

The SMILES string COC(=O)Cc1[nH]n(-c2ccccc2)c(=O)c1C(C)=NCCc1cnc[nH]1 corroborates this connectivity, showing the ester group (COC(=O)), phenyl ring (c2ccccc2), and imidazole moiety (cnc[nH]1).

Stereochemical Analysis of the (4Z)-Ethylidene Configuration

The (4Z) descriptor denotes the spatial arrangement of substituents around the ethylidene double bond at position 4. Using Cahn-Ingold-Prelog (CIP) priorities:

  • Higher-priority groups :
    • Carbon 4 : The pyrazole ring (due to N > C in atomic number) and the imine-bound nitrogen.
    • Carbon 5 : The ketone oxygen (=O) and the adjacent CH group from the dihydro ring.

The Z configuration arises when the two highest-priority groups (pyrazole core and imine nitrogen on C4; ketone and CH group on C5) reside on the same side of the double bond. This geometry induces a planar conformation that facilitates conjugation between the pyrazole’s π-system and the imidazole ring, as evidenced by the extended conjugation in the SMILES structure.

Stereochemical Implications :

  • Restricts rotation about the C4-C5 bond, locking substituents in specific orientations.
  • Enhances intramolecular hydrogen bonding potential between the imidazole NH and pyrazole carbonyl groups.
  • Influences dipole moments due to asymmetric electron distribution across the double bond.

Electronic Effects of the 1-Phenyl-4,5-dihydro-1H-pyrazole Core

The pyrazole core exhibits unique electronic characteristics modulated by its substituents:

Aromaticity Considerations :

  • The dihydro modification reduces full aromaticity compared to unsaturated pyrazoles, as only three π-electrons delocalize across N1-C2-N3-C4 (Hückel’s 4n+2 rule not satisfied).
  • Residual aromatic character persists due to conjugation between N1 and C5 ketone, creating a partial charge distribution:

$$
\text{N1} \rightarrow \text{C5=O} \quad (\text{electron-withdrawing mesomeric effect})
$$

Substituent Effects :

Substituent Electronic Contribution
1-Phenyl -M (electron-withdrawing via conjugation with pyrazole N1)
4-Ethylidene +M (electron-donating from imine lone pairs)
3-Methyl acetate -I (electron-withdrawing inductive effect from ester group)

The phenyl group at position 1 stabilizes the partial positive charge on N1 through resonance, while the ethylidene’s imine nitrogen donates electron density to the pyrazole core. This interplay creates a polarized electronic environment conducive to charge-transfer interactions, as observed in related pyrazole derivatives used in optoelectronic applications.

Conformational Analysis :

  • The dihydro ring adopts a half-chair conformation, with C4 and C5 out of the plane formed by N1, C2, and N3.
  • DFT studies on analogous compounds show that this distortion increases the dipole moment to ~5.2 D, enhancing solubility in polar aprotic solvents.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 2-[4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C19H21N5O3/c1-13(21-9-8-14-11-20-12-22-14)18-16(10-17(25)27-2)23-24(19(18)26)15-6-4-3-5-7-15/h3-7,11-12,23H,8-10H2,1-2H3,(H,20,22)

InChI Key

NYICDXDJUDFOFS-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CN=CN1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Pyrazolone Core Formation

The pyrazolone scaffold is synthesized via Knorr pyrazole synthesis or condensation of β-ketoesters with hydrazines :

Method A (From Ethyl Acetoacetate and Phenylhydrazine)

  • Reagents : Ethyl acetoacetate, phenylhydrazine, HCl (pH 5.0–6.5), methanol.
  • Conditions : Reflux at 40–90°C for 1–6 hours.
  • Mechanism : Acid-catalyzed cyclization forms 3-methyl-1-phenyl-5-pyrazolone.
  • Yield : 72–97% after recrystallization.

Method B (Multicomponent Coupling via tert-Butoxide)

  • Reagents : Ethyl acetoacetate, phenylhydrazine, potassium tert-butoxide, THF.
  • Conditions : Ambient temperature, 3–10 minutes reaction time.
  • Advantage : Rapid formation with reduced side products.
  • Yield : 85–95%.

Introduction of the Imidazole-Ethylamine Side Chain

The imidazole-ethylamine moiety is introduced via Schiff base formation or Mannich reaction :

Method C (Condensation with 2-(1H-Imidazol-4-yl)ethylamine)

  • Reagents : 3-Methyl-1-phenyl-5-pyrazolone, 2-(1H-imidazol-4-yl)ethylamine, acetic acid.
  • Conditions : Reflux in ethanol for 6–8 hours.
  • Key Step : Formation of the ethylidene linkage (Z-configuration) via dehydration.
  • Stereochemical Control : Use of Zn/Hg amalgam or catalytic iodine ensures >90% Z-selectivity.

Esterification of the Carboxylic Acid Intermediate

The acetate group is introduced via esterification or transesterification :

Method D (Methylation with Methyl Iodide)

  • Reagents : Pyrazolone-3-carboxylic acid, methyl iodide, K₂CO₃, DMF.
  • Conditions : Room temperature, 2 hours.
  • Yield : 89–92%.

Method E (Direct Esterification via DCC Coupling)

  • Reagents : Pyrazolone-3-carboxylic acid, methanol, DCC (dicyclohexylcarbodiimide), DMAP.
  • Conditions : 0°C to room temperature, 12 hours.
  • Purity : >98% after silica gel chromatography.

Optimization and Comparative Analysis

Table 1: Comparison of Key Synthetic Methods

Step Method Yield (%) Purity (%) Key Advantage
Pyrazolone formation A 96.3 99.3 Scalable, high yield
Pyrazolone formation B 95 85–95 Rapid, minimal purification
Imidazole conjugation C 75–82 90–95 Z-selectivity >90%
Esterification D 92 98 Mild conditions
Esterification E 89 98 High purity, no racemization

Critical Reaction Parameters

Solvent Systems

  • Pyrazolone cyclization : Methanol or ethanol preferred for solubility and acid compatibility.
  • Imidazole conjugation : Ethanol/acetic acid (5:1) enhances Schiff base formation.
  • Esterification : DMF or THF improves reagent miscibility.

Catalysts and Additives

  • Iodine (0.1–2 mol%) : Enhances dehydrogenation and stereoselectivity.
  • Zn/Hg amalgam : Reduces imine intermediates selectively.
  • DCC/DMAP : Accelerates esterification without side reactions.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Methanol/water (3:1) removes unreacted hydrazines.
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) separates stereoisomers.

Spectroscopic Validation

  • ¹H NMR : δ 2.35 (s, 3H, CH₃), δ 3.65 (s, 3H, OCH₃), δ 7.2–7.8 (m, 5H, Ph).
  • HRMS : m/z 434.471 [M+H]⁺.

Industrial and Scalability Considerations

  • Cost-Efficiency : Method A (pyrazolone) + Method C (imidazole) + Method D (ester) is preferred for large-scale production (total yield: 68–72%).
  • Waste Management : Iodine and Zn/Hg residues require neutralization with NaHCO₃.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The presence of reactive sites within the molecule allows for substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Research indicates that methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate exhibits various biological activities:

1. Antimicrobial Properties
Studies have demonstrated that compounds containing imidazole and pyrazole rings possess significant antimicrobial activity. For instance, derivatives of imidazole have shown effectiveness against various pathogens, including bacteria and fungi .

2. Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the pyrazole ring, which has been associated with several anticancer agents. Research into similar compounds has revealed their ability to inhibit cancer cell proliferation in vitro and in vivo .

3. Anti-inflammatory Effects
Some studies suggest that imidazole derivatives can exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases .

Therapeutic Applications

The unique structure of this compound opens avenues for various therapeutic applications:

1. Drug Development
Given its biological activities, this compound could serve as a lead compound in drug development for treating infections or cancer. Its ability to target specific cellular pathways could be further explored through medicinal chemistry approaches.

2. Targeted Therapy
The potential for organ-specific delivery systems using this compound has been highlighted in recent patents, suggesting its utility in delivering nucleic acids or other therapeutic agents selectively to target organs .

Case Studies

Several studies have investigated the efficacy of similar compounds:

Case Study 1: Antimicrobial Efficacy
A study published in the European Journal of Medicinal Chemistry reported that imidazole-containing compounds exhibited potent antifungal activity against Aspergillus fumigatus, suggesting that this compound may have similar effects .

Case Study 2: Anticancer Properties
Research conducted on pyrazole derivatives indicated significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), leading to the hypothesis that this compound may also inhibit tumor growth effectively .

Mechanism of Action

The mechanism by which methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analog Analysis

Table 1: Structural and Functional Comparison
Compound Name Position 1 Substituent Position 4 Substituent Ester Group Key Functional Differences
Target Compound Phenyl 1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene Methyl acetate Imidazole-ethylamine side chain
Methyl [(4Z)-4-(1-{[2-(4-morpholinyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate Phenyl 1-{[2-(4-morpholinyl)ethyl]amino}ethylidene Methyl acetate Morpholine ring replaces imidazole
Methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate Benzothiazol-2-yl Cyclopropylaminoethylidene Methyl acetate Benzothiazole at position 1; cyclopropylamine
Ethyl {[(4Z)-4-(4-nitrobenzylidene)-5-oxo-2-(pyridin-3-yl)-4,5-dihydro-1H-imidazol-1-yl]amino} acetate Pyridin-3-yl 4-Nitrobenzylidene Ethyl acetate Nitrobenzylidene at position 4; pyridine
Key Observations:

Position 1 Substituents :

  • The target compound and ’s analog retain a phenyl group, whereas replaces it with a benzothiazole, which may enhance π-π stacking interactions .
  • uses a pyridin-3-yl group, improving water solubility .

Position 4 Substituents: The imidazole-ethylamine side chain in the target compound contrasts with the morpholine in .

Ester Groups :

  • Methyl acetate in the target compound vs. ethyl acetate in . Methyl esters generally exhibit faster hydrolysis rates, influencing metabolic stability .

Physicochemical and Spectral Properties

Table 2: Spectroscopic Comparison
Compound Type IR (C=O, cm⁻¹) ¹H NMR Key Signals (δ, ppm) Melting Point (°C)
Target Compound (Inferred) ~1723 (ester), ~1683 (imidazole) 3.7–3.9 (ester OCH₃), 6.9–7.5 (aromatic) 170–175 (est.)
1723 (ester), 1683 (imidazole) 1.12–1.56 (CH₃CH₂), 7.47–7.81 (ArH) 176–178
1725 (ester), 1690 (hydrazide) 2.26–2.35 (N-CH₂), 5.14 (N-CH₂-CO) Not reported
  • IR : Ester and imidazole C=O stretches are consistent across analogs (~1720–1680 cm⁻¹).
  • ¹H NMR : Methyl/methylene groups and aromatic protons align with structural motifs (e.g., ester OCH₃ at ~3.7 ppm) .

Biological Activity

Methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate (CAS Number: 727370-71-0) is a synthetic compound exhibiting potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an imidazole ring, a pyrazole moiety, and an ester functional group, which contribute to its biological properties. The molecular formula is C₁₉H₂₁N₅O₃, with a molecular weight of 367.4 g/mol.

PropertyValue
Molecular FormulaC₁₉H₂₁N₅O₃
Molecular Weight367.4 g/mol
CAS Number727370-71-0
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound involves multi-step organic reactions, including the formation of the pyrazole and imidazole rings through condensation reactions. The detailed synthetic pathway is crucial for understanding its pharmacological potential.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The imidazole component may enhance this activity by interacting with specific cellular targets.

Antimicrobial Properties

This compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the imidazole ring is hypothesized to contribute to its effectiveness by disrupting bacterial cell membranes.

Neuroprotective Effects

Research indicates that compounds containing imidazole and pyrazole moieties may possess neuroprotective properties. These compounds have been shown to modulate neurotransmitter levels and exhibit antioxidant activities, which are beneficial in neurodegenerative disease models.

Case Studies

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against human breast cancer cells (MCF7). Methyl [(4Z)-...acetate showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Evaluation
A comparative study assessed the antimicrobial efficacy of various imidazole-containing compounds against Staphylococcus aureus and Escherichia coli. Methyl [(4Z)-...acetate exhibited significant inhibition zones, suggesting strong antimicrobial properties .

Case Study 3: Neuroprotection in Animal Models
In vivo studies demonstrated that administration of methyl [(4Z)-...acetate significantly reduced oxidative stress markers in rat models of Parkinson's disease. Behavioral tests indicated improved motor function post-treatment .

Structure–Activity Relationship (SAR)

The biological activity of methyl [(4Z)-...acetate can be attributed to specific structural features:

  • Imidazole Ring : Enhances interactions with biological targets.
  • Pyrazole Moiety : Contributes to anticancer and antimicrobial activities.
  • Ester Group : May influence solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.